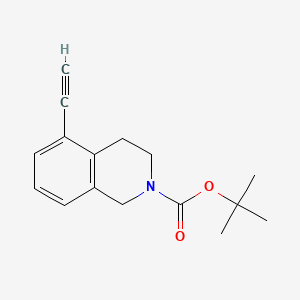![molecular formula C6H7BrN2O B13592346 O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine is a chemical compound with the molecular formula C6H7BrN2O It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a hydroxylamine group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, resulting in N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods
Industrial production of this compound may involve large-scale O-arylation reactions using palladium-catalyzed processes. These methods offer short reaction times and broad substrate scope, making them suitable for high-yield production .
Análisis De Reacciones Químicas
Types of Reactions
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted pyridyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxylamine group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
O-[(3-Pyridyl)methyl]hydroxylamine: Lacks the bromine atom, resulting in different reactivity and applications.
O-[(4-Bromo-3-pyridyl)methyl]hydroxylamine: Similar structure but with the bromine atom in a different position, affecting its chemical properties.
O-[(3-Chloro-4-pyridyl)methyl]hydroxylamine:
Uniqueness
This structural feature distinguishes it from other similar compounds and makes it valuable for specific research and industrial purposes .
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
O-[(3-bromopyridin-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7BrN2O/c7-6-3-9-2-1-5(6)4-10-8/h1-3H,4,8H2 |
Clave InChI |
LGNASVHMORALAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CON)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


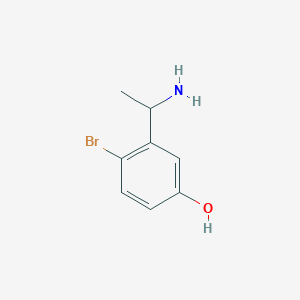

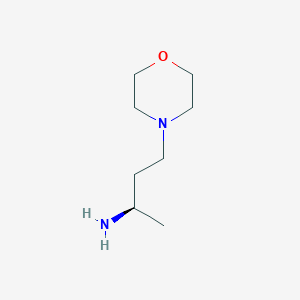
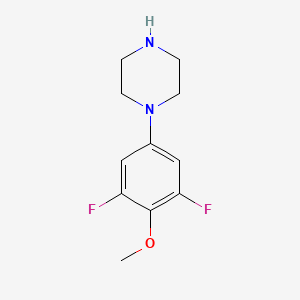
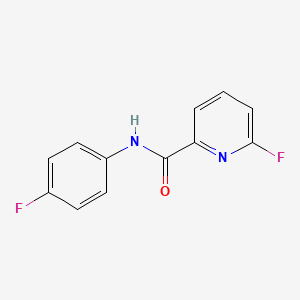
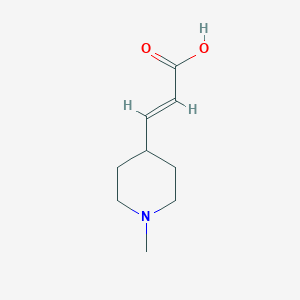

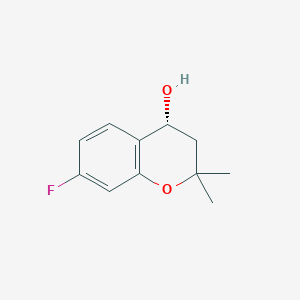
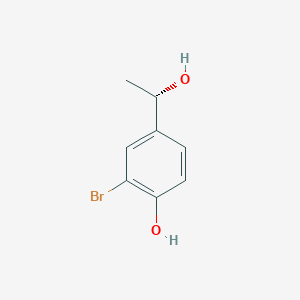

![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
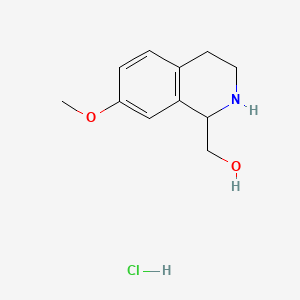
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
